molecular formula C10H16N2O2 B2373032 1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone CAS No. 1428379-46-7

1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone

Cat. No.: B2373032
CAS No.: 1428379-46-7
M. Wt: 196.25
InChI Key: QAXFSPNRUFLBFW-UHFFFAOYSA-N
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Description

1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound incorporates two privileged nitrogen-containing heterocycles—azetidine and pyrrolidine—whose three-dimensional (3D), sp3-hybridized structures are highly valued for exploring novel chemical space and improving the physicochemical properties of drug candidates . The saturated nature of these rings increases molecular complexity and is often associated with improved aqueous solubility and better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles compared to flat, aromatic structures . The pyrrolidine ring, a key component of this reagent, is one of the most prevalent nitrogen heterocycles found in U.S. FDA-approved drugs . Its non-planar structure allows for extensive exploration of pharmacophore space through a phenomenon known as "pseudorotation" . When combined with the strained, compact azetidine ring, this hybrid structure serves as a versatile building block for constructing novel molecules with potential biological activity. Its primary research applications include serving as a core scaffold in the design of compound libraries for high-throughput screening, and as an intermediate in the synthesis of more complex molecules targeting various disease areas. Researchers can functionalize the carbonyl group and the heterocyclic nitrogen atoms to develop structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with standard laboratory safety precautions.

Properties

IUPAC Name

1-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-8(13)12-6-9(7-12)10(14)11-4-2-3-5-11/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXFSPNRUFLBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone typically involves the formation of the azetidine ring followed by the introduction of the pyrrolidine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific temperature and pressure settings .

Chemical Reactions Analysis

1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium hydride or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone and related ethanone derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
This compound Azetidine + pyrrolidine-carbonyl C₁₁H₁₆N₂O₂ 208.26 (calculated) Compact azetidine core; potential for intramolecular H-bonding
1-(4-(Azetidin-1-yl)phenyl)ethanone Phenyl + azetidine C₁₁H₁₃NO 175.23 Azetidine linked to aromatic ring; increased planarity
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole + piperidine C₁₄H₁₆N₆O 284.31 Tetrazole ring enhances polarity; piperidine improves solubility
1-(3-Nitro-4-piperidin-1-yl-phenyl)ethanone Nitrophenyl + piperidine C₁₃H₁₆N₂O₃ 248.28 Nitro group introduces electron-withdrawing effects; bulky piperidine
1-(Pyridin-3-yl)ethanone Pyridine C₇H₇NO 121.14 Simple pyridine derivative; planar structure with π-conjugation
1-(5,6-Dichloropyridin-3-yl)ethanone Dichloropyridine C₇H₅Cl₂NO 190.03 Chlorine atoms enhance lipophilicity; potential halogen bonding

Structural and Functional Comparisons

Azetidine vs. Piperidine/Pyrrolidine Moieties The azetidine ring in the target compound imposes greater ring strain compared to five- or six-membered nitrogen heterocycles (e.g., pyrrolidine or piperidine). This strain may enhance reactivity or conformational selectivity in binding interactions . Piperidine-containing analogs (e.g., 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone) exhibit improved solubility due to the flexibility and basicity of the six-membered ring .

Aromatic vs. Aliphatic Substituents Phenyl-substituted analogs (e.g., 1-(4-(azetidin-1-yl)phenyl)ethanone) display planar aromatic systems conducive to π-π stacking, whereas the target compound’s aliphatic azetidine-pyrrolidine system may favor hydrophobic interactions .

Synthetic Accessibility The target compound’s synthesis likely involves acylation of azetidine precursors, analogous to methods used for 1-(1-aryl-1H-tetrazol-5-yl) derivatives (e.g., chloroacetyl chloride coupling followed by amine substitution) . Pyridine-based ethanones (e.g., 1-(pyridin-3-yl)ethanone) are typically synthesized via Friedel-Crafts acylation or cross-coupling reactions .

Biological Activity

1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone is a chemical compound notable for its unique structural features, which combine a pyrrolidine ring with an azetidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N2OC_9H_{14}N_2O, and it is characterized by the following structural components:

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
  • Pyrrolidine Moiety : A five-membered ring that enhances the compound's biological profile.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, related pyrrolidine and azetidine derivatives have shown effective antibacterial properties against various strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL . This suggests that this compound may also possess similar antimicrobial efficacy.

Antineoplastic Activity

Studies have demonstrated that compounds related to this structure exhibit moderate antineoplastic activity against cancer cell lines such as HeLa (cervical cancer) and SGC-7901 (gastric cancer). The biological evaluation of these compounds often reveals their potential as therapeutic agents in oncology .

The mechanism of action for this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, contributing to its observed biological effects. The exact pathways remain under investigation and may vary based on the biological system studied.

Synthesis and Evaluation

A significant body of research focuses on the synthesis of this compound and its derivatives. The synthesis typically involves cyclization methods that yield high purity and yield, allowing for extensive biological evaluation.

In a comparative study, researchers synthesized several derivatives of azetidine and pyrrolidine, assessing their biological activities through various assays. These studies often include:

  • In vitro assays for antimicrobial activity.
  • Cell viability assays against cancer cell lines.

The findings from these evaluations suggest a promising future for this compound in drug development.

Comparison with Similar Compounds

To further understand the biological activity of this compound, it can be compared with other compounds featuring similar structural motifs:

Compound NameStructure TypeNotable Activity
Azetidine DerivativesAzetidine RingAntimicrobial, Anticancer
Pyrrolidine DerivativesPyrrolidine RingAntimicrobial, Anti-inflammatory

The combination of both rings in this compound may lead to unique properties not observed in simpler derivatives.

Q & A

Q. What are the common synthetic routes for 1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling pyrrolidine and azetidine derivatives via carbonylative reactions. Key steps include:

  • Azetidine activation : Functionalizing the azetidine ring with a carbonyl group using reagents like phosgene derivatives or carbonyldiimidazole (CDI) .
  • Nucleophilic substitution : Introducing the pyrrolidine moiety under basic conditions (e.g., K₂CO₃ in DMF) to form the final product .
  • Optimization factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), and reaction time (12–24 hours) critically affect yield and purity. Microwave-assisted synthesis may enhance efficiency .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

Structural elucidation involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of azetidine (δ 3.5–4.0 ppm) and pyrrolidine (δ 1.8–2.2 ppm) protons, while carbonyl signals appear at ~170 ppm in ¹³C NMR .
  • X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the azetidine-pyrrolidine junction. SHELX programs are widely used for refinement .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₀H₁₆N₂O₂: 212.1161 g/mol) .

Q. What functional groups dominate its reactivity, and how do they influence downstream applications?

  • Carbonyl group : Participates in nucleophilic acyl substitutions (e.g., with amines or hydrazines) to form amides or hydrazones .
  • Azetidine ring : Strain-driven reactivity enables ring-opening reactions under acidic or oxidative conditions .
  • Pyrrolidine nitrogen : Acts as a weak base, facilitating coordination with metal catalysts in cross-coupling reactions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

  • Density Functional Theory (DFT) : Predicts transition states and activation energies for azetidine-pyrrolidine coupling, guiding solvent/catalyst selection .
  • Molecular docking : Screens derivatives for binding affinity to biological targets (e.g., enzymes or GPCRs) by modeling interactions with the carbonyl and azetidine groups .
  • Machine learning : Trains models on existing reaction data to predict optimal conditions (e.g., solvent, temperature) for novel derivatives .

Q. What strategies resolve contradictory spectroscopic data reported for this compound in literature?

  • Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare crystallographic data to rule out polymorphic variations .
  • Batch-to-batch analysis : Use HPLC-MS to detect impurities (e.g., unreacted azetidine precursors) that may skew spectral interpretations .
  • Standardized protocols : Adopt IUPAC guidelines for solvent selection (e.g., deuterated DMSO vs. CDCl₃) to minimize solvent-induced shifts .

Q. How does the steric environment of the azetidine ring affect its biological activity?

  • Conformational studies : X-ray/NMR data show that the azetidine’s puckered ring imposes steric hindrance, limiting access to the carbonyl group in enzyme-binding pockets .
  • SAR modifications : Introducing substituents at the azetidine 3-position (e.g., hydroxyl or fluorine) enhances target selectivity by altering steric bulk .
  • Enzymatic assays : Compare IC₅₀ values of parent compound vs. derivatives to quantify steric effects on inhibition .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during azetidine functionalization to control stereochemistry .
  • Continuous flow systems : Improve reproducibility by minimizing manual handling and maintaining precise temperature/pH control .
  • In-line analytics : Implement real-time FTIR or Raman spectroscopy to monitor enantiomeric excess during synthesis .

Methodological Guidance

Q. How to design experiments for probing the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–10) and analyze degradation products via LC-MS .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C) .
  • Light exposure tests : Use UV-Vis spectroscopy to detect photodegradation products under simulated sunlight .

Q. Best practices for comparing this compound’s bioactivity with structurally related analogs?

  • Standardized assays : Use the same cell lines (e.g., HEK293 for GPCR studies) and normalization methods (e.g., β-galactosidase controls) .
  • Free-energy calculations : Apply MM-PBSA/GBSA to correlate structural differences (e.g., azetidine vs. piperidine) with binding energy changes .
  • Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends in SAR .

Q. How to address solubility limitations in in vitro assays?

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve polar solvent compatibility .

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